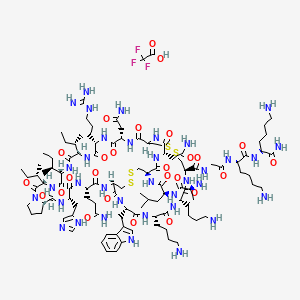

Tertiapin Q (trifluoroacetate salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tertiapin Q (Trifluoressigsäuresalz) ist ein Peptidderivat des Honigbienen-Giftpeptids Tertiapin. Es ist bekannt für seine Fähigkeit, nach innen gerichtete Kaliumkanäle zu hemmen, insbesondere den G-Protein-aktivierten nach innen gerichteten Gleichrichter-Kaliumkanal 1 (GIRK1) und GIRK4, auch bekannt als K_ir 3.1 und K_ir 3.4 . Diese Verbindung hat aufgrund ihrer einzigartigen Eigenschaften erhebliche Auswirkungen auf verschiedene Bereiche der wissenschaftlichen Forschung.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Tertiapin Q wird synthetisiert, indem der Methioninrest im nativen Tertiapinpeptid durch einen Glutaminrest ersetzt wird . Die Synthese beinhaltet Festphasen-Peptidsynthese (SPPS)-Techniken, die die schrittweise Zugabe von Aminosäuren zu einer wachsenden Peptidkette ermöglichen. Das Peptid wird dann vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥97 % zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Tertiapin Q folgt ähnlichen Synthesewegen wie die Laborsynthese, jedoch in größerem Maßstab. Das Verfahren beinhaltet automatisierte Peptidsynthesizer und großtechnische Reinigungssysteme, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird lyophilisiert und bei -20 °C gelagert, um die Stabilität zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tertiapin Q is synthesized by replacing the methionine residue in the native tertiapin peptide with a glutamine residue . The synthesis involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% .

Industrial Production Methods

Industrial production of Tertiapin Q follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The final product is lyophilized and stored at -20°C to maintain stability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tertiapin Q unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung und der Disulfidbrückenbildung. Die Disulfidbrücken zwischen Cysteinresten sind entscheidend für die Aufrechterhaltung der dreidimensionalen Struktur und biologischen Aktivität des Peptids .

Häufige Reagenzien und Bedingungen

Festphasen-Peptidsynthese (SPPS): Verwendet geschützte Aminosäuren, Kupplungsreagenzien wie HBTU oder DIC und Entschützungsreagenzien wie TFA.

Disulfidbrückenbildung: Oxidative Faltungsbedingungen unter Verwendung von Reagenzien wie DMSO oder Luftoxidation.

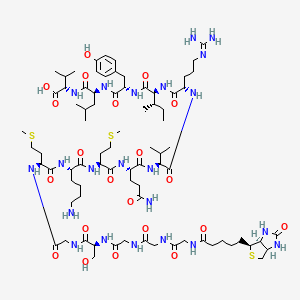

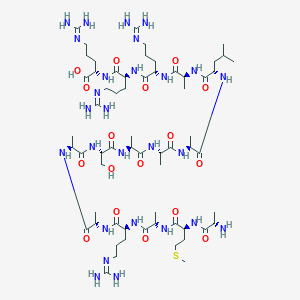

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das gebildet wird, ist das Tertiapin Q-Peptid mit der Sequenz Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2, das Disulfidbrücken zwischen Cysteinresten an den Positionen 3–14 und 5–18 aufweist .

Wissenschaftliche Forschungsanwendungen

Tertiapin Q hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug verwendet, um die Struktur und Funktion von Kaliumkanälen zu untersuchen.

Biologie: Hilft beim Verständnis der physiologischen Rollen von GIRK-Kanälen in verschiedenen Geweben.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit Kaliumkanalfunktionsstörungen, wie z. B. Herzrhythmusstörungen und neurologischen Erkrankungen

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Kaliumkanäle abzielen.

Wirkmechanismus

Tertiapin Q übt seine Wirkung aus, indem es an die GIRK1/4- und ROMK1-nach-innen-gerichteten Kaliumkanäle bindet und diese hemmt . Die Hemmung erfolgt durch die Wechselwirkung des Peptids mit bestimmten Resten im Kanal, wodurch der Fluss von Kaliumionen blockiert und somit die Zell-Erregbarkeit moduliert wird .

Wirkmechanismus

Tertiapin Q exerts its effects by binding to and inhibiting the GIRK1/4 and ROMK1 inward-rectifier potassium channels . The inhibition occurs through the interaction of the peptide with specific residues in the channel, blocking the flow of potassium ions and thereby modulating cellular excitability .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Taspoglutid-Trifluoressigsäuresalz

- TNIIIA2-Trifluoressigsäuresalz

- PPTN-Trifluoressigsäuresalz

- L-BNP-Trifluoressigsäuresalz

Einzigartigkeit

Tertiapin Q ist einzigartig aufgrund seiner hohen Spezifität und Affinität für GIRK1/4- und ROMK1-Kanäle. Im Gegensatz zu anderen ähnlichen Verbindungen erhöht die Modifikation von Tertiapin Q (Austausch von Methionin durch Glutamin) seine Stabilität und reduziert die Anfälligkeit für Oxidation .

Eigenschaften

Molekularformel |

C108H176F3N35O26S4 |

|---|---|

Molekulargewicht |

2566.0 g/mol |

IUPAC-Name |

(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-5-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C106H175N35O24S4.C2HF3O2/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62;3-2(4,5)1(6)7/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119);(H,6,7)/t55-,56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-;/m0./s1 |

InChI-Schlüssel |

AZHHYZAMUZWFSW-YPISCXGWSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)CCC(=O)N)CC6=CN=CN6)[C@@H](C)CC)[C@@H](C)CC.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CN=CN6)C(C)CC)C(C)CC.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10829778.png)

![(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10829808.png)

![Ethyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate](/img/structure/B10829824.png)

![2-methyl-4-oxo-6-[(5R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10829835.png)

![2-[[2-[1-[(4-Fluorophenyl)methyl]indazol-3-yl]acetyl]amino]-3,3-dimethylbutanamide](/img/structure/B10829857.png)

![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane;hydrate](/img/structure/B10829867.png)

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829874.png)